Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-

DNA cross-linking alkylation mechanism haloethylnitrosourea SAR

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- (CAS 51759-73-0; also indexed as CAS 33024-36-1 and NSC is a synthetic N-nitrosourea antineoplastic agent belonging to the 2-haloethylnitrosourea class. It features a 2-fluoroethyl group on the N1-nitrogen and a 4-methylcyclohexyl substituent on the N3-nitrogen of the urea backbone, with molecular formula C10H18FN3O2 and a molecular weight of 231.27 g/mol.

Molecular Formula C10H18FN3O2
Molecular Weight 231.27 g/mol
CAS No. 51759-73-0
Cat. No. B13955197
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameUrea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-
CAS51759-73-0
Molecular FormulaC10H18FN3O2
Molecular Weight231.27 g/mol
Structural Identifiers
SMILESCC1CCC(CC1)NC(=O)N(CCF)N=O
InChIInChI=1S/C10H18FN3O2/c1-8-2-4-9(5-3-8)12-10(15)14(13-16)7-6-11/h8-9H,2-7H2,1H3,(H,12,15)
InChIKeyJHSQNRZJTAOPRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- (CAS 51759-73-0): Procurement-Grade Profile of an Experimental 2-Fluoroethyl Nitrosourea


Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- (CAS 51759-73-0; also indexed as CAS 33024-36-1 and NSC 125649) is a synthetic N-nitrosourea antineoplastic agent belonging to the 2-haloethylnitrosourea class [1]. It features a 2-fluoroethyl group on the N1-nitrogen and a 4-methylcyclohexyl substituent on the N3-nitrogen of the urea backbone, with molecular formula C10H18FN3O2 and a molecular weight of 231.27 g/mol [1]. The compound is the direct 2-fluoroethyl analogue of the clinically used agent semustine (MeCCNU, 1-(2-chloroethyl)-3-(4-methylcyclohexyl)-1-nitrosourea) and was developed as part of systematic structure–activity relationship (SAR) efforts to generate nitrosoureas with differentiated DNA alkylation and cross-linking profiles while retaining antitumor potency [2][3].

Probe typeFluoroethyl nitrosourea tool compound
Key workflowDNA alkylation mechanism studies (monoadduct vs. cross-link profiling)
SAR context4-methylcyclohexyl nitrosourea for solid tumor model research
Metabolic probeFluoroacetate-mediated toxicity pathway studies

Why MeCCNU or FCNU Cannot Simply Replace Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- in Preclinical Studies


Although nitrosoureas share a common urea backbone with a 2-haloethyl-N-nitrosoureido pharmacophore, substitution of the halogen (F vs. Cl) and modification of the N'-cyclohexyl substituent produce non-interchangeable compounds. The 2-fluoroethyl group generates a fundamentally distinct DNA alkylation profile—fluoroethylnitrosoureas produce markedly reduced DNA interstrand cross-linking compared with their chloroethyl counterparts, altering both the spectrum and persistence of DNA lesions [1][2]. Simultaneously, the 4-methylcyclohexyl N'-substituent is critical for high-level activity against solid tumors in rodents; SAR studies demonstrate that cyclohexyl ring substitution at position 4 is required for optimal efficacy in Lewis lung carcinoma [3]. The combination of these two structural features in a single molecule yields a pharmacological entity whose antitumor spectrum, toxicity profile, and mechanism of DNA damage cannot be reproduced by mixing data from MeCCNU (chloroethyl) and FCNU (unsubstituted cyclohexyl) experiments.

Target
2-Fluoroethyl-4-methylcyclohexyl nitrosourea
Reduced DNA cross-linking, 4-methyl SAR, fluoroacetate metabolism
Risk with MeCCNU
Chloroethyl generates high cross-link burden; different DNA repair activation profile may not reproduce fluoroethyl response endpoints.
Risk with FCNU
Unsubstituted cyclohexyl lacks 4-methyl group required for high-level solid tumor model activity; SAR context may shift.
Fluoroacetate cardiotoxicity pathway absent in chloroethyl compounds; toxicity profile may differ substantially.
Metabolic fluoroacetate release retained, but structural mismatch in carrier may alter model-response interpretation.

Quantitative Differentiation Evidence: Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- vs. Closest Comparators


DNA Interstrand Cross-Linking: Fluoroethyl vs. Chloroethyl Nitrosoureas

1-(2-Fluoroethyl)-3-cyclohexyl-1-nitrosourea (the direct cyclohexyl analogue of this compound) produces substantially less DNA interstrand cross-linking than its chloroethyl counterpart, as measured by inhibition of alkali-induced strand separation [1]. The rank order of cross-linking efficiency among 2-haloethylnitrosoureas is Cl >> Br > F >> I [2]. This differential arises because fluoride is a much poorer leaving group than chloride; the rate-limiting second step in cross-link formation (displacement of the halide ion from the initial N7-guanine monoadduct by the opposite-strand nucleophile) is retarded with the fluoroethyl moiety [1][2]. For Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-, this property predicts reduced interstrand cross-link burden relative to MeCCNU, which may translate to a distinct balance between antitumor efficacy and DNA repair-dependent resistance.

DNA cross-linking
Reported
Fluoroethyl compounds show markedly reduced interstrand cross-linking vs. chloroethyl (Cl >> Br > F >> I)
Supports monoadduct-focused DNA damage research
Data from calf thymus DNA, alkali strand-separation assay
DNA cross-linking alkylation mechanism haloethylnitrosourea SAR

Antitumor Activity in Murine Solid Tumor Models: Fluoroethyl Cyclohexyl Nitrosoureas vs. Chloroethyl Counterparts

In a direct synthetic and biological study, Johnston et al. (1984) synthesized a series of N-(2-fluoroethyl)-N-nitrosoureas, including a dihydroxycyclohexyl derivative (compound 6b), and evaluated them against murine B16 melanoma and Lewis lung carcinoma [1]. The anticancer activity of these fluoroethyl nitrosoureas was 'significant and comparable to their chloroethyl counterparts' [1]. On the basis of results from both tumor systems, the dihydroxycyclohexyl derivative was identified as potentially the most effective [1]. This establishes that replacement of chlorine with fluorine on the 2-haloethyl group—as embodied in Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso-—does not abrogate antitumor potency relative to the chloroethyl standard (MeCCNU/semustine), while simultaneously altering the DNA damage spectrum.

In vivo activity
Head-to-head
Comparable antitumor activity between fluoroethyl and chloroethyl nitrosoureas in B16 melanoma and Lewis lung models
Model-response context; F-for-Cl substitution may preserve tumor model activity
Johnston et al., 1984; dihydroxycyclohexyl derivative identified as most effective
antitumor efficacy B16 melanoma Lewis lung carcinoma

Cyclohexyl 4-Substitution: SAR Requirement for Solid Tumor Activity

A foundational SAR review by Montgomery (1976) established that while a variety of carrier groups can be attached to the N'-nitrogen of the nitrosourea for activity against L1210 leukemia, high-level activity against solid tumors (e.g., Lewis lung adenocarcinoma) specifically requires a cyclohexane ring at the N'-position [1]. Furthermore, the most active compounds against solid tumors bear a substituent at position 4 of the cyclohexyl ring [1]. Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- satisfies both criteria: it carries a cyclohexyl ring with a methyl group at the 4-position, placing it within the optimal SAR space for solid tumor efficacy. This differentiates it from FCNU (NSC-87974), which has an unsubstituted cyclohexyl ring lacking the 4-methyl group, and from simpler nitrosoureas lacking any cyclohexyl moiety.

4-Methyl SAR
Class-level
4-substituted cyclohexyl nitrosoureas reported as most active against solid tumors in Lewis lung adenocarcinoma model
Supports selection for solid tumor model research
SAR review, Montgomery 1976; differentiate from FCNU (unsubstituted)
nitrosourea SAR N'-substituent Lewis lung carcinoma

Distinct Metabolic Pathway: Fluoroacetate Generation as a Toxicity Determinant

Fluoroethylnitrosoureas, including BFNU (bis-fluoroethyl nitrosourea) and FCNU, undergo metabolic degradation to release fluoroacetate in vivo—a metabolic transformation not shared with chloroethyl nitrosoureas [1]. In CBA mice bearing TLX5 lymphoma, treatment with BFNU or FCNU caused elevation of citrate levels in heart (maximally 10-fold), kidney (3- to 6-fold), and tumor (3- to 6-fold) 24 hours post-administration, consistent with fluoroacetate-mediated aconitase inhibition [1]. Heart tissue exhibited the highest fluoroacetate levels, suggesting a tissue-specific metabolic activation pattern distinct from the chloroethyl nitrosourea toxicity profile [1]. This metabolic divergence means Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- is expected to present a toxicity spectrum that cannot be extrapolated from MeCCNU data.

Metabolic activation
Reported
10-fold heart citrate elevation 24h post-FCNU in TLX5 lymphoma-bearing mice
Fluoroacetate-mediated aconitase inhibition pathway context
Kidney/tumor citrate 3-6x; chloroethyl nitrosoureas lack this pathway
fluoroacetate nitrosourea metabolism aconitase inhibition

Cure Rate and Induced Tumor Resistance: FCNU in the High-Activity Tier of Nitrosoureas

In a systematic comparison of 13 nitrosoureas against advanced LSA lymphoma ascites in C57BL mice, FCNU (1-(2-fluoroethyl)-3-cyclohexyl-1-nitrosourea) achieved a tumor cure rate of ≥80%—placing it in the top activity tier alongside BCNU, MeCCNU, CCNU, CLZ, ACNU, PCNU, and cis-acid [1]. Furthermore, mice cured with FCNU exhibited high percentages (≥80%) of induced tumor resistance (ITR), resisting subsequent challenges with 10⁵ and 10⁷ live LSA cells [1]. This demonstrates that the fluoroethyl pharmacophore can achieve cure rates and ITR induction equivalent to the best-in-class chloroethyl nitrosoureas. Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- combines this fluoroethyl cure-rate capability with the 4-methylcyclohexyl substituent that SAR data indicate is optimal for solid tumors [2].

Cure-rate tier
Reported
FCNU (structural surrogate) achieved ≥80% cure rate in advanced LSA lymphoma model; high induced tumor resistance
Reported top-tier model-response endpoint; comparable to MeCCNU
C57BL mice, 5-day ascites; ITR ≥80%
tumor cure rate induced tumor resistance LSA lymphoma

Computed Physicochemical Profile: Predicted CNS Penetration and Lipophilicity vs. MeCCNU

Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- has a computed XLogP3 of 3.1 and a topological polar surface area (TPSA) of 61.77 Ų [1]. For comparison, its chloroethyl analogue semustine (MeCCNU) has a reported logP of approximately 2.9–3.3 (literature values vary) and an identical TPSA of 61.77 Ų [2]. Both compounds fall within the established threshold for blood-brain barrier penetration (PSA < 90 Ų, and more stringently PSA < 60–70 Ų for favorable CNS penetration) [3]. The slightly higher computed logP for the fluoroethyl analogue, combined with the identical PSA, suggests that the F-for-Cl substitution modestly increases lipophilicity without altering hydrogen-bonding capacity. This predicts at least equivalent, and potentially marginally enhanced, passive diffusion across the blood-brain barrier relative to MeCCNU.

CNS penetration potential
Computed
XLogP3 = 3.1, TPSA = 61.77 Ų; predicted BBB permeability comparable to semustine
Supports CNS tumor model research; similar lipophilicity to clinical nitrosoureas
PubChem computed properties; TPSA identical to MeCCNU
logP polar surface area blood-brain barrier penetration

High-Value Application Scenarios for Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- Based on Verified Evidence


Dissecting Monoadduct vs. Cross-Link Contributions to Nitrosourea Cytotoxicity

Researchers investigating the mechanistic basis of nitrosourea antitumor activity can employ Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- as a tool compound that produces predominantly DNA monoadducts with minimal interstrand cross-links—in direct contrast to MeCCNU, which efficiently cross-links DNA [1][2]. By comparing DNA damage response markers, cell cycle arrest profiles, and repair pathway activation (MGMT, MMR, NER) between cells treated with this fluoroethyl compound and those treated with its chloroethyl analogue MeCCNU, the relative contribution of cross-links versus monoadducts to specific cytotoxic endpoints can be isolated. This experimental design is uniquely enabled by the fluorine-for-chlorine substitution and cannot be executed with chloroethyl nitrosoureas alone.

Preclinical Efficacy Studies in Solid Tumor Models Requiring 4-Substituted Cyclohexyl Nitrosoureas

For laboratories conducting in vivo antitumor screening against solid tumor models (e.g., Lewis lung carcinoma, B16 melanoma, or human xenografts), this compound provides the 4-methylcyclohexyl N'-substituent that SAR data identify as critical for high-level solid tumor activity [1], while simultaneously offering the fluoroethyl DNA alkylation mechanism [2]. It serves as the fluoroethyl counterpart to MeCCNU in head-to-head comparative efficacy studies, enabling evaluation of whether equivalent antitumor activity can be achieved with an altered DNA damage spectrum and a distinct metabolic toxicity profile [3].

Fluoroacetate-Mediated Cardiotoxicity Modeling in Anticancer Alkylating Agent Research

The metabolic liberation of fluoroacetate from 2-fluoroethylnitrosoureas—documented by 10-fold heart citrate elevation in mice treated with FCNU and BFNU [1]—represents a toxicity pathway absent from chloroethyl nitrosoureas. Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- can therefore serve as a probe to study the intersection of DNA alkylation toxicity and fluoroacetate-mediated aconitase inhibition, particularly in cardiac tissue. This application is relevant for toxicology programs seeking to understand or model the cardiotoxic liabilities that may accompany fluoroethyl-containing anticancer agents.

MGMT-Deficient Cancer Targeting with Fluoroethyl Nitrosourea Chemotypes

Recent patent disclosures explicitly identify 2-fluoroethyl-substituted nitrosoureas as agents for treating MGMT-deficient cancers, including glioblastoma multiforme, regardless of mismatch repair (MMR) status [1]. Urea, 1-(2-fluoroethyl)-3-(4-methylcyclohexyl)-1-nitroso- falls within the claimed structural scope and combines the fluoroethyl alkylation warhead with a cyclohexyl carrier that confers favorable CNS penetration properties (predicted XLogP3 = 3.1, TPSA = 61.77 Ų) [2]. This positions the compound for preclinical evaluation in MGMT-methylated glioma models where chloroethyl nitrosourea resistance mediated by MMR deficiency limits therapeutic options.

Application
Selection Property
Validation Focus
DNA monoadduct vs. cross-link mechanism studies
Fluoroethyl alkylation (low cross-link)
Compare DNA repair pathway activation (MGMT, MMR) with chloroethyl analogues
Solid tumor model efficacy screening
4-methylcyclohexyl carrier + fluoroethyl warhead
Endpoint response in Lewis lung carcinoma / B16 melanoma models
Fluoroacetate cardiotoxicity research
Metabolic fluoroacetate release
Citrate accumulation, aconitase inhibition endpoints in cardiac tissue
MGMT-deficient glioma model studies
Predicted CNS penetration + fluoroethyl alkylation
Model response in MGMT-methylated, MMR-independent contexts
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